5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of aminothiadiazoles. It has garnered significant interest in the field of medicinal chemistry due to its potential as an inhibitor of the AKT kinase pathway, which is crucial in regulating cell growth, metabolism, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of isoquinoline derivatives with thiadiazole precursors. One common method includes the use of N-substituted isoquinoline and thiadiazole intermediates under specific reaction conditions to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the isoquinoline or thiadiazole rings.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting the AKT kinase pathway, which is involved in cell growth and survival.
Industry: May be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the AKT kinase pathway. This pathway is crucial for cell growth, metabolism, and survival. By inhibiting AKT, 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine can reduce the phosphorylation of downstream proteins such as GSK and FKHR, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines: These compounds share a similar core structure and have been studied for their AKT inhibitory activity.
4-Phenylquinolin-2(1H)-one: Another AKT inhibitor with a different core structure but similar biological activity.
Uniqueness
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the isoquinoline and thiadiazole rings, which contributes to its potent AKT inhibitory activity. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C11H8N4S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
5-isoquinolin-6-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-1-2-9-6-13-4-3-7(9)5-8/h1-6H,(H2,12,15) |
InChI Key |
XFTGWBHRZDKODT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=NN=C(S3)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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